Nitro Regioisomerism: Meta vs. Para Bioactivity
The target compound features a 3-nitro (meta) substitution, distinguishing it from the 4-nitro (para) lead compound, (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile (compound 28), which was identified by Tarleton et al. as a highly potent MCF-7 inhibitor [1]. While the para-nitro analogue achieves a GI50 of 0.127 µM against MCF-7 cells with 543-fold selectivity over non-breast cancer cell lines, the SAR analysis within this series demonstrates that repositioning the nitro group from para to meta on the aryl ring is a major structural perturbation that critically redefines potency and selectivity profiles [1]. The specific meta-nitro regioisomer CAS 5424-85-1, in conjunction with its 4-methoxyphenyl substituent, forms a distinct pharmacophore point that cannot be predicted by the activity of the para-nitro series alone.
| Evidence Dimension | Impact of nitro substitution pattern on cancer cell growth inhibition potency |
|---|---|
| Target Compound Data | Meta-nitro (3-position) regioisomer; specific quantitative data on CAS 5424-85-1 is not available in the peer-reviewed primary literature for this specific endpoint, representing a critical data gap. |
| Comparator Or Baseline | Para-nitro (4-position) analogue (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile (compound 28). GI50 = 0.127 ± 0.043 µM (MCF-7 breast cancer cell line) [1]. |
| Quantified Difference | Not calculable for the target compound due to absence of comparable primary data. The class-level SAR dictates that a regioisomeric shift from para- to meta-nitro fundamentally alters biological activity. |
| Conditions | In vitro growth inhibition assay against the ER+ve MCF-7 human breast cancer cell line (comparator data context) [1]. |
Why This Matters
This structural differentiation is paramount for procurement decisions in SAR campaigns, as it explicitly represents an unexplored regioisomer of a validated pharmacophore, offering a distinct selectivity and potency vector that is not commercially or biologically interchangeable with the para-nitro lead series.
- [1] Tarleton, M., Gilbert, J., Robertson, M. J., McCluskey, A., & Sakoff, J. A. (2011). Library synthesis and cytotoxicity of a family of 2-phenylacrylonitriles and discovery of an estrogen dependent breast cancer lead compound. MedChemComm, 2(1), 31–37. View Source
